methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate
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Overview
Description
Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is a synthetic organic compound that features a complex structure combining an indole moiety, a piperidine ring, and an ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate typically involves multiple steps, starting with the preparation of the indole derivative. One common method involves the Sonogashira reaction, where a chloro-substituted indole is reacted with an alkyne to form the desired indole product . The piperidine ring is then introduced through a nucleophilic substitution reaction, followed by esterification to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form different functional groups.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The chloro group on the indole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the indole moiety can lead to the formation of indole-2-carboxylic acid derivatives .
Scientific Research Applications
Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its interactions with biological macromolecules.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. This compound may inhibit certain pathways involved in cell proliferation, making it a potential candidate for anticancer therapy .
Comparison with Similar Compounds
Similar Compounds
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: Known for its antiviral activity.
N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides: Studied for their inhibitory effects on tubulin polymerization.
Uniqueness
Methyl {1-[(6-chloro-1H-indol-1-yl)acetyl]piperidin-4-yl}acetate is unique due to its combination of an indole moiety with a piperidine ring and an ester group, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for further research and development.
Properties
Molecular Formula |
C18H21ClN2O3 |
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Molecular Weight |
348.8 g/mol |
IUPAC Name |
methyl 2-[1-[2-(6-chloroindol-1-yl)acetyl]piperidin-4-yl]acetate |
InChI |
InChI=1S/C18H21ClN2O3/c1-24-18(23)10-13-4-7-20(8-5-13)17(22)12-21-9-6-14-2-3-15(19)11-16(14)21/h2-3,6,9,11,13H,4-5,7-8,10,12H2,1H3 |
InChI Key |
SEMXOLJHHNSROF-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1CCN(CC1)C(=O)CN2C=CC3=C2C=C(C=C3)Cl |
Origin of Product |
United States |
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